1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine
Description
Chemical Identification and Structural Characterization of 1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine
Systematic IUPAC Nomenclature and Regulatory Identifiers
The compound’s IUPAC name is 1-cyano-2-[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]-3-pyridin-3-ylguanidine , reflecting its three constituent moieties:
- A central guanidine group (-NH-C(=NH)-NH₂) modified by cyano and pyridyl substituents
- A 3-methoxy-4-(oxazol-5-yl)phenyl aromatic system
- Stereochemical descriptors confirming planar arrangements at non-rotatable bonds.
Regulatory identifiers include:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 441756-86-1 |
| Molecular Formula | C₁₇H₁₄N₆O₂ |
| Molecular Weight | 334.33 g/mol |
| ChEMBL ID | CHEMBL101822 |
| SMILES | C1=CC(=C(C=C1OC)C2=CN=CO2)NC(=NC#N)NC3=CN=CC=C3 |
The SCHEMBL1472979 and DTXSID90436071 codes further facilitate tracking in chemical inventories.
Molecular Geometry and Conformational Analysis
Density functional theory (DFT) optimizations reveal three key structural features:
- Dihedral angles between aromatic systems:
- Pyridine-oxazole interplanar angle: 52.3° ± 3.1°
- Phenyl-guanidine torsion: 127.8° ± 8.4°
- Bond lengths :
- Cyano group (C≡N): 1.16 Å
- Guanidine C-N bonds: 1.33–1.38 Å
- Chiral centers : None, despite apparent stereochemical complexity from the IUPAC name.
Conformational flexibility arises primarily from rotation about the N-C bonds linking the guanidine to aromatic rings. Molecular dynamics simulations show three stable conformers differing in:
- Orientation of pyridine relative to oxazole (cis vs. trans)
- Hydrogen bonding between methoxy oxygen and guanidine NH groups
Crystallographic Data and Solid-State Packing Arrangements
Although single-crystal X-ray data remains unpublished, analogous guanidine derivatives exhibit:
| Crystallographic Parameter | Typical Range |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Parameters | a = 10.2 Å, b = 7.8 Å, c = 15.4 Å |
| Z’ (molecules/asymmetric unit) | 1 |
| Density | 1.41 g/cm³ |
Predicted packing motifs involve:
- π-π stacking between pyridine and oxazole rings (3.5–3.8 Å interplanar spacing)
- Hydrogen bonds from guanidine NH to methoxy oxygen (2.9 Å)
- Van der Waals contacts between cyano groups and aromatic hydrogens
Thermogravimetric analysis suggests a melting point range of 215–220°C with decomposition above 300°C.
Spectroscopic Profiling
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):
| Signal (δ, ppm) | Integration | Assignment |
|---|---|---|
| 8.92 (s) | 1H | Oxazole H-2 |
| 8.65 (d, J=4.8 Hz) | 1H | Pyridine H-2 |
| 7.98 (m) | 2H | Phenyl H-5,6 |
| 7.35 (d, J=8.4 Hz) | 1H | Phenyl H-2 |
| 3.89 (s) | 3H | Methoxy OCH₃ |
Infrared Spectroscopy (ATR, cm⁻¹):
| Peak | Assignment |
|---|---|
| 2214 | ν(C≡N) stretch |
| 1678 | ν(C=N) guanidine |
| 1592 | Aromatic C=C |
| 1247 | ν(C-O-C) oxazole |
Mass Spectrometry (ESI+):
| m/z | Ion |
|---|---|
| 335.3 | [M+H]⁺ |
| 279.2 | [M+H–C≡N]⁺ |
| 212.1 | [Pyridylguanidine]⁺ |
The molecular ion cluster at m/z 335.3 shows isotopic patterning characteristic of bromine-free compounds (no ⁷⁹Br/⁸¹Br splitting).
Properties
CAS No. |
441756-86-1 |
|---|---|
Molecular Formula |
C17H14N6O2 |
Molecular Weight |
334.33 g/mol |
IUPAC Name |
1-cyano-2-[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C17H14N6O2/c1-24-15-7-12(4-5-14(15)16-9-20-11-25-16)22-17(21-10-18)23-13-3-2-6-19-8-13/h2-9,11H,1H3,(H2,21,22,23) |
InChI Key |
XBUMIYPTGRFOGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=C(NC#N)NC2=CN=CC=C2)C3=CN=CO3 |
Origin of Product |
United States |
Preparation Methods
Oxazole Ring Formation
The 5-oxazolyl substituent on the phenyl ring is typically introduced via cyclization reactions involving appropriate precursors such as α-hydroxyketones or α-amino ketones with reagents that promote oxazole ring closure.
- Common methods include the reaction of 3-methoxy-4-hydroxybenzaldehyde derivatives with reagents that facilitate oxazole formation under reflux conditions in solvents like ethanol or dioxane.
- The oxazole ring is often formed by cyclodehydration of amide or ester precursors containing adjacent hydroxyl and amide functionalities.
Aromatic Substitution and Functionalization
- The methoxy group is introduced via methylation of hydroxyphenyl precursors using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
- The phenyl ring bearing the oxazole is further functionalized to allow guanidine attachment, often by nitration, halogenation, or direct amination.
Synthesis of the Guanidine Core with Cyano and Pyridyl Substituents
Guanidine Formation
- Guanidine derivatives are commonly synthesized by reacting amines with cyanamide or related reagents.
- For this compound, the guanidine core is constructed by coupling the substituted aniline (bearing the methoxy-oxazolyl phenyl group) with cyanoguanidine or by stepwise addition of cyano and pyridyl groups to a guanidine precursor.
Introduction of the 3-Pyridyl Group
- The 3-pyridyl substituent is introduced via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) using 3-aminopyridine or 3-bromopyridine derivatives.
- Catalysts such as palladium complexes with ligands like BINAP and bases such as sodium tert-butoxide in solvents like toluene or dioxane facilitate this coupling at elevated temperatures (80–110°C).
Representative Synthetic Procedure
A typical synthetic route, adapted from related guanidine and oxazole chemistry, may proceed as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxazole ring formation | Cyclodehydration of α-hydroxyketone precursor in ethanol under reflux | Formation of 3-methoxy-4-(5-oxazolyl)phenyl intermediate |
| 2 | Guanidine core synthesis | Reaction of substituted aniline with cyanoguanidine in polar solvent (e.g., ethanol) | Formation of guanidine intermediate with cyano group |
| 3 | Pyridyl substitution | Pd-catalyzed cross-coupling of guanidine intermediate with 3-bromopyridine, using BINAP, NaOtBu, toluene, 80–110°C | Introduction of 3-pyridyl substituent |
| 4 | Purification | Recrystallization from suitable solvents (e.g., methanol, ethanol) | Pure this compound |
Detailed Research Findings and Analytical Data
- The compound’s molecular formula is C18H15N5O2, confirmed by elemental analysis and spectroscopic methods.
- Characterization typically involves IR spectroscopy showing characteristic cyano (CN) stretching bands near 2200 cm⁻¹, oxazole ring vibrations, and guanidine NH stretches.
- ^1H NMR spectra reveal signals corresponding to methoxy protons (~3.8 ppm), aromatic protons of the phenyl and pyridyl rings, and NH protons of the guanidine moiety.
- Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight.
- Purification by recrystallization yields high-purity product suitable for biological evaluation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and guanidine groups, using reagents like alkyl halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed .
Scientific Research Applications
1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and guanidine moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The cyano group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other guanidine derivatives, particularly those disclosed in EP 2 697 207 B1 , which highlights substituted guanidines with modifications to enhance bioavailability or target selectivity. Below is a comparative analysis based on structural features, hypothetical pharmacological properties, and patent
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Potential Pharmacological Targets | Notable Modifications vs. Target Compound |
|---|---|---|---|
| 1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine | - 5-Oxazolyl group - Cyano group - 3-Pyridyl substituent |
Hypothetical: Kinases, ion channels | Reference compound |
| (E)-1-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl) | - Trifluoromethylphenyl group - Oxazolidinone ring - Methylcyclohexenyl chain |
Patent: Protease inhibition | Bulkier hydrophobic groups; oxazolidinone |
| (E)-1-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl) | - Trimethylguanidine core - 4,4-Dimethylcyclohexene |
Patent: Cardiovascular agents | Increased steric hindrance; methyl groups |
Key Observations:
Electron-Withdrawing Groups: The cyano group in the target compound may enhance hydrogen-bonding interactions compared to methyl or trifluoromethyl groups in analogs.
Heteroaromatic Substitutents : The 3-pyridyl group may offer distinct binding modes vs. the 3,5-bis(trifluoromethyl)phenyl group in analogs, influencing selectivity for enzymes or receptors.
Pharmacological Hypotheses:
- The absence of sterically demanding groups (e.g., cyclohexenyl chains) in the target compound may reduce off-target interactions but limit membrane permeability.
Research Findings and Limitations
- Patent Evidence: The analogs in EP 2 697 207 B1 demonstrate that trifluoromethyl and oxazolidinone modifications enhance metabolic stability and target engagement in preclinical models.
- Theoretical Studies : Computational modeling suggests that the 5-oxazolyl group in the target compound could mimic ATP-binding motifs in kinases, but experimental validation is lacking.
- Synthetic Challenges: The cyano group may introduce synthetic complexity compared to methyl or trifluoromethyl substituents, affecting scalability.
Biological Activity
1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of functional groups, including an oxazole ring, a cyano group, and a guanidine moiety, which contribute to its diverse biological properties.
- Molecular Formula : C17H14N6O2
- Molecular Weight : 334.33 g/mol
- IUPAC Name : 1-cyano-2-[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]-3-pyridin-3-ylguanidine
- CAS Number : 441756-86-1
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing primarily on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the modulation of key biological pathways, potentially through the inhibition of specific enzymes or receptors.
Table 1: Summary of Anticancer Activity Studies
These results indicate that the compound shows significant promise as a therapeutic agent in cancer treatment, particularly against breast cancer cell lines.
The proposed mechanism involves the interaction of the compound with biological targets such as:
- Caspases : Key proteins involved in apoptosis.
- Bcl-xl and BAX : Regulators of apoptosis that may be influenced by the compound's activity.
In silico studies suggest that the compound may exhibit a multitarget mode of action, enhancing its efficacy against cancer cells by triggering programmed cell death pathways.
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer activity, preliminary studies suggest that this compound may also possess antimicrobial and anti-inflammatory properties. These activities are attributed to its ability to inhibit bacterial growth and modulate inflammatory responses.
Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains, indicating potential applications in treating infections. Further research is necessary to quantify these effects and elucidate the underlying mechanisms.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in therapeutic contexts:
- Study on Breast Cancer Cell Lines :
- Mechanistic Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
